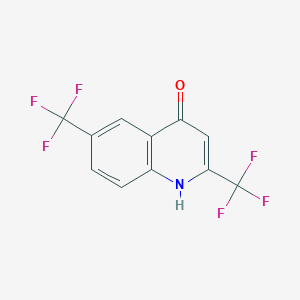

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

描述

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a chemical compound characterized by the presence of two trifluoromethyl groups and a hydroxyl group attached to a quinoline ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline typically involves the introduction of trifluoromethyl groups into the quinoline structure. One common method is the reaction of 2,6-dichloro-4-hydroxyquinoline with trifluoromethylating agents under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the selective introduction of trifluoromethyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

科学研究应用

Medicinal Applications

1. Antimicrobial Activity

Research indicates that 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

2. Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies suggest that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. Mechanistic studies reveal that it may inhibit key signaling pathways involved in cell proliferation and survival .

3. Coccidiostat in Veterinary Medicine

this compound has been explored as a coccidiostat for poultry. Research demonstrates its efficacy in reducing the prevalence of Eimeria species in chickens, which are responsible for coccidiosis, a significant disease affecting poultry health and productivity .

Industrial Applications

1. Organic Light-Emitting Diodes (OLEDs)

The compound is utilized in the development of advanced materials like organic light-emitting diodes (OLEDs). Its unique electronic properties, attributed to the trifluoromethyl groups, enhance the efficiency of light emission in OLED applications .

2. Fluorescent Probes and Sensors

Due to its optical properties, this compound is employed in designing fluorescent probes and sensors for biological applications. These probes can detect specific biomolecules, facilitating advancements in bioimaging and diagnostics .

Data Summary

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against bacterial strains. Results indicated that at a concentration of 50 µg/mL, the compound inhibited growth by over 70%, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Application in Poultry Health

In a controlled trial involving chickens infected with Eimeria acervulina, groups treated with 0.003% of this compound exhibited a 90% reduction in oocyst shedding compared to untreated controls. This highlights its effectiveness as a veterinary coccidiostat .

作用机制

The mechanism of action of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

- 2,6-Bis(trifluoromethyl)benzoic acid

- 2,6-Bis(trifluoromethyl)pyridine

- 2,6-Bis(trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is unique due to the presence of the quinoline ring and the hydroxyl group. These structural features contribute to its distinct chemical properties and potential applications. The quinoline ring provides a rigid framework, while the hydroxyl group offers additional sites for chemical modification and interaction with biological targets.

生物活性

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by recent research findings and case studies.

Overview of the Compound

- Chemical Structure : this compound is characterized by its quinoline backbone with two trifluoromethyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position.

- CAS Number : 35877-04-4

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit notable antimicrobial activity. For instance, studies have shown that this compound demonstrates significant inhibition against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Pseudomonas aeruginosa | 22 |

| Klebsiella pneumoniae | 25 |

| Standard Drug Comparison | 24 (Pseudomonas) / 27 (Klebsiella) |

These results suggest that the compound may be effective against antibiotic-resistant strains, making it a candidate for further development in antimicrobial therapies .

Antiviral Activity

The antiviral potential of quinoline derivatives has been explored extensively. A study highlighted that certain derivatives exhibited significant inhibitory effects against dengue virus serotype 2 (DENV2), with half-maximal inhibitory concentrations (IC50) as low as 0.49 µM. The mechanism involved reducing intracellular production of viral proteins rather than direct virucidal action . Although specific data on this compound's antiviral activity is limited, its structural similarities to other active derivatives suggest potential efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as monoamine oxidase (MAO), which affects neurotransmitter levels and has implications in neuroprotection.

- Cell Signaling Modulation : It can modulate cell signaling pathways, leading to effects such as apoptosis in cancer cells or altered immune responses.

- Metal Ion Coordination : The ability to form complexes with metal ions may enhance its biological activity and specificity towards certain targets.

Study on Anticancer Activity

A significant study investigated the anticancer properties of various quinoline derivatives, including those structurally related to this compound. The findings demonstrated that these compounds could induce apoptosis in cancer cell lines such as Colo320. The study reported that the presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Research on Antioxidant Properties

Another research effort focused on the antioxidant capabilities of quinoline derivatives. The antioxidant activity was linked to their ability to scavenge free radicals and inhibit lipid peroxidation. This property is particularly relevant in preventing oxidative stress-related diseases .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and therapeutic applications. Its antimicrobial and potential antiviral properties, alongside its mechanisms of action involving enzyme inhibition and cell signaling modulation, position it as a valuable compound in drug development.

Future research should focus on:

- Comprehensive studies on its pharmacokinetics and toxicity profiles.

- Exploration of its efficacy against a broader range of pathogens.

- Development of novel formulations or combinations with existing therapies to enhance its therapeutic potential.

As research progresses, this compound could emerge as a key player in combating infectious diseases and cancer.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-bis(trifluoromethyl)-4-hydroxyquinoline, and how can they be experimentally determined?

- Answer : The compound (CAS 35877-04-4) has a molecular formula C₁₁H₅F₆NO, molecular weight ~281.15 g/mol, and melting point 130–134°C . Key properties include density (1.506 g/cm³), refractive index (1.384), and solubility in organic solvents like DMSO. Characterization methods:

- Melting Point : Differential Scanning Calorimetry (DSC).

- Structure : NMR (¹H/¹⁹F), FT-IR, and high-resolution mass spectrometry (HRMS) .

- Purity : HPLC or GC analysis (e.g., >97% purity as reported in synthetic batches) .

Q. What safety precautions are critical when handling this compound?

- Answer : It is classified as irritant (Xi; R36/37/38). Essential precautions:

- Personal Protection : Lab coat, gloves, and goggles. Use fume hoods to avoid inhalation .

- First Aid : Flush eyes/skin with water for 15+ minutes; seek medical attention if irritation persists .

- Storage : Keep in a dry, ventilated area at room temperature, away from ignition sources .

Q. How is this compound synthesized, and what are common intermediates?

- Answer : While direct synthesis details are scarce, analogous quinolines suggest routes like:

- Cyclization : From substituted anilines and α,β-unsaturated ketones.

- Cross-Coupling : Trifluoromethyl groups may be introduced via Ullmann or Suzuki-Miyaura reactions .

- Key Intermediate : 2,6-bis(trifluoromethyl)aniline derivatives, as inferred from related compounds .

Advanced Research Questions

Q. How does the compound function as a ligand in electroluminescent materials, and what methodologies optimize its performance?

- Answer : It acts as a cyclometalating ligand in iridium(III) complexes for red/orange OLEDs. Key steps:

- Coordination Chemistry : React with IrCl₃·nH₂O under inert conditions to form heteroleptic complexes.

- Photophysical Tuning : Modify substituents (e.g., electron-withdrawing CF₃ groups enhance luminescence efficiency) .

- Device Fabrication : Spin-coating or vacuum deposition onto ITO substrates; measure external quantum efficiency (EQE) via electroluminescence (EL) spectroscopy .

Q. What analytical techniques resolve structural ambiguities between 2,6- and 2,8-bis(trifluoromethyl) isomers?

- Answer : Isomeric purity is critical due to divergent applications (e.g., 2,6-isomer for OLEDs vs. 2,8-isomer in catalysis). Methods include:

- X-ray Crystallography : Definitive structural assignment .

- ¹⁹F NMR : Distinct chemical shifts for CF₃ groups in different positions .

- Chromatography : HPLC with chiral columns to separate isomers .

Q. How do solvent and pH affect the stability of this compound in solution?

- Answer : Stability studies require:

- UV-Vis Spectroscopy : Monitor absorbance changes under varying pH (e.g., 1–14) and solvents (polar vs. nonpolar).

- Kinetic Analysis : Degradation rates in acidic/basic conditions; the hydroxyl group may protonate/deprotonate, altering reactivity .

- Recommendation : Use anhydrous DMSO or THF for long-term storage to prevent hydrolysis .

Q. What contradictions exist in reported data, and how can they be addressed experimentally?

- Answer : Discrepancies include:

- CAS Number Confusion : 35877-04-4 (2,6-isomer) vs. 35853-41-9 (2,8-isomer). Verify via NMR/X-ray .

- Purity Impact : Lower purity (<97%) may skew photophysical data; repurify via recrystallization (ethanol/water) .

- Safety Classifications : Some sources omit flammability data; perform thermogravimetric analysis (TGA) to assess decomposition risks .

属性

IUPAC Name |

2,6-bis(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO/c12-10(13,14)5-1-2-7-6(3-5)8(19)4-9(18-7)11(15,16)17/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGNHURBEDTPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371169 | |

| Record name | 2,6-Bis(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730989 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35877-04-4 | |

| Record name | 2,6-Bis(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35877-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。